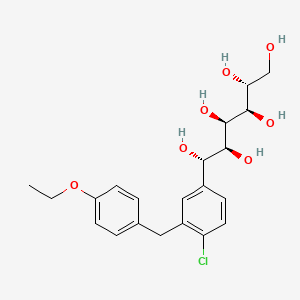
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol is a complex organic compound characterized by its multiple hydroxyl groups and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol can be achieved through a multi-step organic synthesis process. The key steps involve:
Formation of the substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions, where the ethoxybenzyl group is introduced to the phenyl ring.
Hexane-1,2,3,4,5,6-hexaol formation: This involves the reduction of a suitable precursor, such as a hexane-1,2,3,4,5,6-hexone, using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or amines.
Major Products
Oxidation: Formation of hexane-1,2,3,4,5,6-hexone or hexane-1,2,3,4,5,6-hexanal.
Reduction: Formation of hexane or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol can be used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the phenyl ring and hydroxyl groups suggests it could interact with biological targets, potentially serving as a lead compound for drug development.
Industry
In industry, this compound could be used in the production of polymers, resins, or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-methoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol: Similar structure with a methoxy group instead of an ethoxy group.
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-hydroxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol: Similar structure with a hydroxy group instead of an ethoxy group.
Uniqueness
The uniqueness of (1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol lies in its specific substitution pattern and the presence of multiple hydroxyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C21H27ClO7 |
|---|---|
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
(1S,2S,3R,4R,5R)-1-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C21H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17-,18+,19-,20+,21+/m1/s1 |
Clé InChI |
QXLZASULNNCSEF-TXVWBRJLSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C(C(C(C(CO)O)O)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


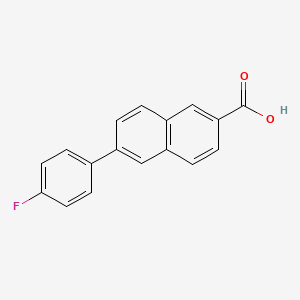
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)


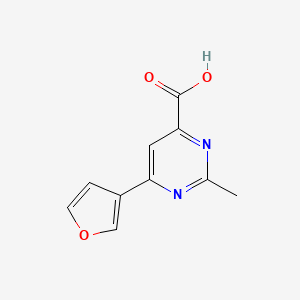
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)
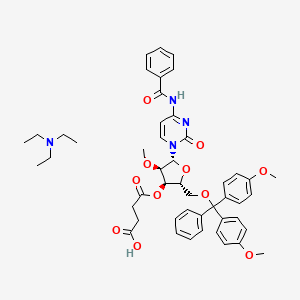
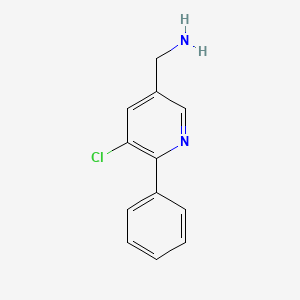
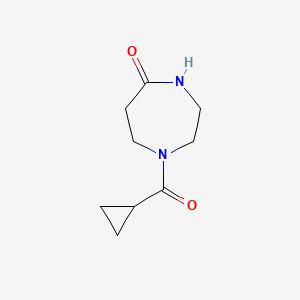
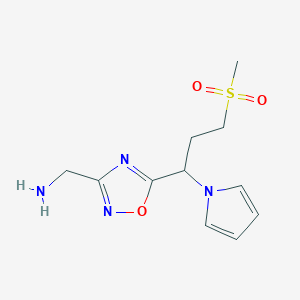
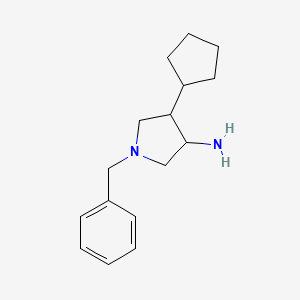

![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
